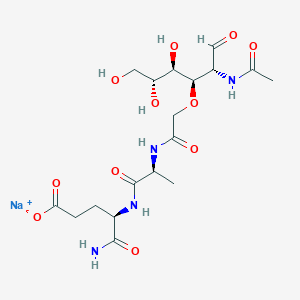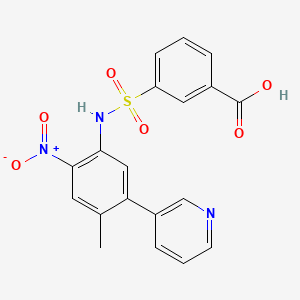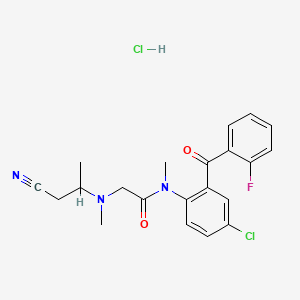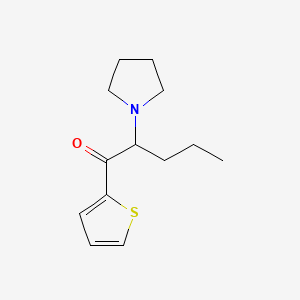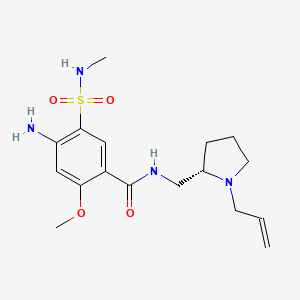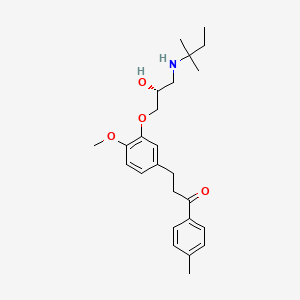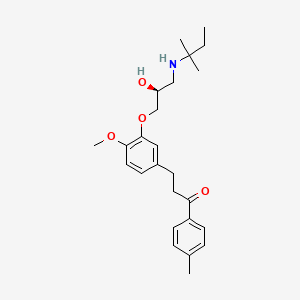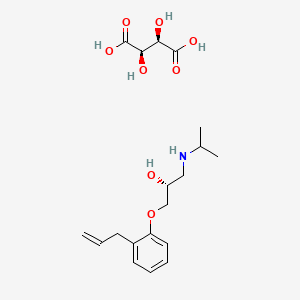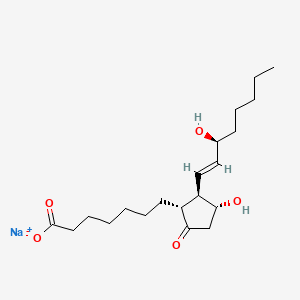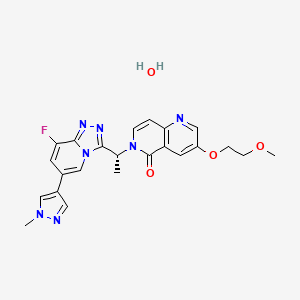
AMG-337 monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMG-337 monohydrate is a highly selective small molecule MET inhibitor. Aberrant hepatocyte growth factor (HGF)/MET signaling has been implicated in hepatocarcinogenesis, suggesting that MET may serve as an attractive therapeutic target in hepatocellular carcinoma.
Wissenschaftliche Forschungsanwendungen
Preclinical Activity in MET-Dependent Tumor Models
AMG 337, a selective MET kinase inhibitor, demonstrates significant preclinical activity in MET-dependent tumor models. It inhibits MET and adaptor protein Gab-1 phosphorylation, subsequently blocking downstream PI3K and MAPK pathways, indicating its potential as a therapeutic agent for MET-dependent tumors (Hughes et al., 2016).
Clinical Activity in MET-Amplified Cancers
Clinical studies have shown the efficacy of AMG 337 in patients with MET-amplified gastroesophageal junction, gastric, or esophageal cancers. It exhibits notable clinical activity, safety, and tolerability in patients with MET-amplified cancers (Kwak et al., 2015).
Phase I Study in Advanced Solid Tumors
A phase I study revealed that AMG 337 is well-tolerated in patients with advanced solid tumors, showing a promising response rate in heavily pretreated MET-amplified tumors. This underscores its potential for further investigation in this patient population (Hong et al., 2018).
Preclinical Evaluation in Hepatocellular Carcinoma
AMG 337 has shown potent antiproliferative activity in preclinical models of hepatocellular carcinoma, particularly in cell lines with MET amplification. This suggests that AMG 337 represents a novel therapeutic strategy for targeting hepatocellular carcinomas dependent on HGF/MET signaling (Du et al., 2015).
Off-Target Pharmacology Profiling
An off-target pharmacology profiling study of AMG 337 revealed its inhibition of adenosine transporter (AT), leading to clinical observations such as headache due to cerebral vasorelaxation. This emphasizes the importance of evaluating off-target activities during drug development (Amouzadeh et al., 2019).
Study in Asian Patients with Advanced Solid Tumors
A study evaluating AMG 337 in Asian patients with advanced solid tumors showed similar safety, tolerability, pharmacokinetics, and efficacy to those observed in Western populations, indicating its broader applicability across different ethnic groups (Yasui et al., 2017).
Discovery and Optimization
The discovery and optimization of AMG 337 involved structure-guided scaffold hybridization, resulting in an exquisitely selective and potent inhibitor of MET receptor tyrosine kinase. This process highlights the significance of structure-based drug design in developing effective cancer therapies (Boezio et al., 2017).
Eigenschaften
CAS-Nummer |
1643590-78-6 |
|---|---|
Produktname |
AMG-337 monohydrate |
Molekularformel |
C23H24FN7O4 |
Molekulargewicht |
481.49 |
IUPAC-Name |
1,6-Naphthyridin-5(6H)-one, 6-((1R)-1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-a)pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-, hydrate (1:1) |
InChI |
1S/C23H22FN7O3.H2O/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16;/h4-5,8-14H,6-7H2,1-3H3;1H2/t14-;/m1./s1 |
InChI-Schlüssel |
FQOJZRILDACBLT-PFEQFJNWSA-N |
SMILES |
O.COCCOc1cnc2C=CN([C@H](C)c3nnc4c(F)cc(cn34)c5cnn(C)c5)C(=O)c2c1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AMG-337 monohydrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



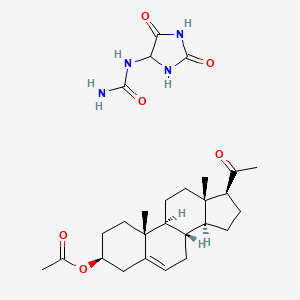
![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
